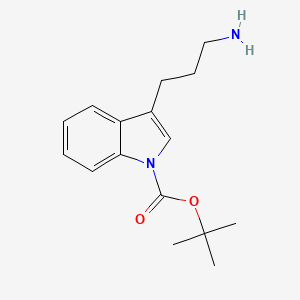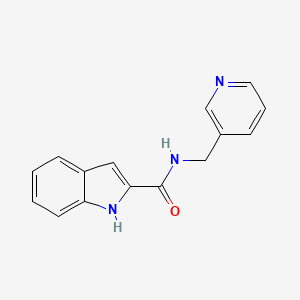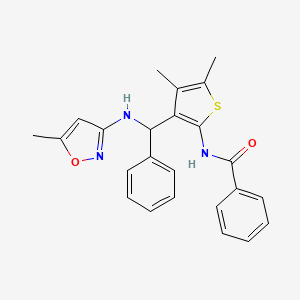![molecular formula C18H23N3O2 B14868660 4-{[4-(Morpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B14868660.png)
4-{[4-(Morpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(Morpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile is a complex organic compound that features a piperidine ring, a morpholine ring, and a benzonitrile group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and morpholine rings in its structure suggests that it may exhibit a range of biological activities, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Morpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method is favored due to its mild reaction conditions and high functional group tolerance.
-
Step 1: Preparation of Intermediate Compounds
- The synthesis begins with the preparation of 4-(morpholine-4-carbonyl)piperidine, which is achieved through the reaction of morpholine with piperidine in the presence of a suitable catalyst.
-
Step 2: Formation of Benzonitrile Derivative
- The intermediate compound is then reacted with 4-bromobenzonitrile using a palladium catalyst in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Morpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may exhibit different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to new derivatives with enhanced properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
4-{[4-(Morpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and pathways. It may serve as a tool for investigating the role of specific proteins and enzymes.
Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry: In the industrial sector, the compound can be used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 4-{[4-(Morpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets in the body. The compound may bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperine and evodiamine share the piperidine ring structure and exhibit similar biological activities
Morpholine Derivatives: Compounds like morpholine-4-carboxamide have similar structural features and are used in various chemical and biological applications.
Uniqueness
4-{[4-(Morpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile is unique due to the combination of piperidine, morpholine, and benzonitrile groups in its structure. This unique combination allows for a diverse range of chemical reactions and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H23N3O2 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-[[4-(morpholine-4-carbonyl)piperidin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C18H23N3O2/c19-13-15-1-3-16(4-2-15)14-20-7-5-17(6-8-20)18(22)21-9-11-23-12-10-21/h1-4,17H,5-12,14H2 |
InChI Key |
FVXFTYVSGWBNKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)CC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9R,10S,13S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B14868580.png)

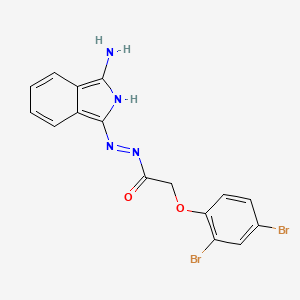
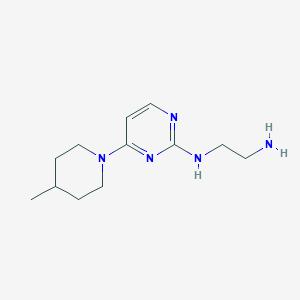
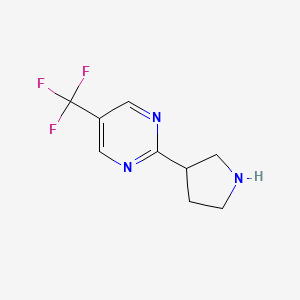
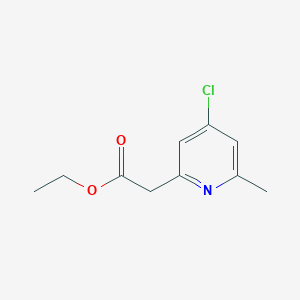
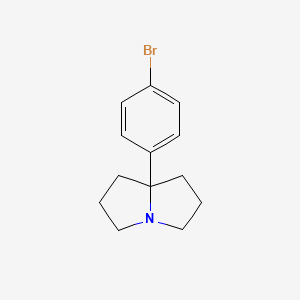
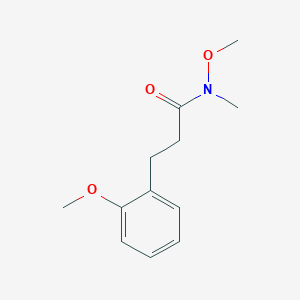

![2-Tert-butyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine](/img/structure/B14868635.png)
